molecular formula C20H24N4O3S2 B2522069 N,N-diethyl-4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide CAS No. 851807-85-7

N,N-diethyl-4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide

Cat. No.: B2522069
CAS No.: 851807-85-7
M. Wt: 432.56
InChI Key: LFVVACFQDAWRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core substituted with diethyl groups at the sulfonamide nitrogen. A 4,5-dihydroimidazole ring is linked via a carbonyl group to the benzene ring, and a pyridin-3-ylmethyl sulfanyl moiety is attached to the imidazole. Key structural elements include:

  • Sulfonamide group: Known for enhancing bioavailability and target binding in pharmaceuticals .
  • 4,5-Dihydroimidazole: A partially saturated heterocycle that may improve conformational flexibility compared to fully aromatic imidazoles .

Properties

IUPAC Name

N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-3-23(4-2)29(26,27)18-9-7-17(8-10-18)19(25)24-13-12-22-20(24)28-15-16-6-5-11-21-14-16/h5-11,14H,3-4,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVVACFQDAWRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate compound.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with N,N-diethylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : Cyclization of precursors under acidic or basic conditions.
  • Introduction of the Pyridine Ring : Nucleophilic substitution with a pyridine derivative.
  • Sulfonamide Formation : Reaction with a sulfonyl chloride in the presence of a base.
  • Final Coupling : Coupling with N,N-diethylamine to yield the target compound.

Medicinal Chemistry

N,N-diethyl-4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide has been investigated for its potential as a therapeutic agent. Key studies include:

  • Enzyme Inhibition : The compound is explored as an inhibitor for various enzymes, potentially affecting metabolic pathways critical in diseases such as cancer and diabetes .

Case Study: Anticancer Activity

A study demonstrated that derivatives of similar sulfonamide compounds exhibited significant anticancer properties, particularly against breast cancer cell lines, by inducing apoptosis .

Biological Research

In biological assays, this compound is utilized to study its effects on cellular processes. Its interaction with specific receptors can lead to modulation of signaling pathways.

Example: Cellular Assays

Research involving the compound has shown its ability to inhibit cellular proliferation in certain cancer cell lines, suggesting potential use in cancer therapy .

Materials Science

The unique properties of this compound are being explored for developing new materials with tailored functionalities.

Application in Catalysis

The compound has been tested as a catalyst in various organic reactions, demonstrating efficiency in promoting reactions that require specific conditions .

Interaction Studies

Studies have shown that the compound can effectively bind to target proteins, leading to inhibition of their function. This characteristic is crucial for its application in drug development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agent for enzyme inhibitionSignificant anticancer activity noted
Biological ResearchEffects on cellular processes and signaling pathwaysInhibits proliferation in cancer cells
Materials ScienceDevelopment of new materials and catalystsEfficient catalyst in organic reactions

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the provided evidence:

Compound Name/ID Core Structure Key Substituents Functional Groups Physicochemical Data (Where Available)
Target Compound Benzenesulfonamide Diethyl, 4,5-dihydroimidazole, pyridinylmethyl Sulfonamide, C=O, S-alkyl Not reported in evidence
: Compound 27 Pyridinesulfonamide Pyrazole, chlorophenyl urea Sulfonamide, C=O, Cl, NH (urea) m.p. 138–142°C; IR: 3344 (NH), 1726 (C=O) cm⁻¹
: Imidazole-bipyridine derivative Bipyridine-imidazole Phenylenediamine, methylimidazole Imidazole, amine, bipyridine Characterized via NMR, HPLC, GC-MS
: 871486-55-4 Benzenesulfonamide Methoxy, morpholinosulfonyl Sulfonamide, morpholine, methoxy Not reported

Key Observations :

  • Sulfonamide vs. Urea Linkages : The target compound’s sulfonamide group contrasts with the urea linkage in ’s Compound 25. Urea groups enhance hydrogen bonding but may reduce metabolic stability compared to sulfonamides .
  • Substituent Effects : The pyridinylmethyl sulfanyl group in the target compound introduces sulfur-based hydrophobicity, whereas ’s chlorophenyl group increases halogen-driven lipophilicity .

Inferred Pharmacological Potential

  • : Chlorophenyl and pyrazole groups in Compound 27 are associated with anti-inflammatory and kinase inhibitory activities .
  • : Bipyridine-imidazole hybrids are explored for fluorescent properties and supramolecular applications .

Biological Activity

N,N-diethyl-4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features several key structural elements:

  • Sulfonamide Group : Known for antibacterial properties.
  • Imidazole Ring : A five-membered heterocycle that contributes to various biological interactions.
  • Pyridine Moiety : Enhances the compound's ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Final modifications to enhance pharmacological properties.

This complexity allows for the tuning of biological activity through structural variations.

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential in medicinal chemistry:

Antimicrobial Activity

Research indicates that compounds with sulfonamide functionalities exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

This compound has been evaluated for anticancer activity. In vitro studies suggest that it can induce apoptosis in cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating potent cytotoxic effects .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes related to cell proliferation.
  • Disruption of Cellular Signaling : Interfering with pathways such as PI3K/Akt, which are crucial for cancer cell survival .

Case Studies

Several case studies have been documented regarding the effectiveness of similar compounds:

Study ReferenceCompound TestedBiological ActivityIC50 Value
Goreti Ribeiro Morais et al. (2023)BnZ variantAnticancer (U87 glioblastoma)45.2 ± 13.0 μM
Jain et al. (2021)Imidazole derivativesAntimicrobialVarious depending on derivative

These studies underscore the importance of structural modifications in enhancing the therapeutic profile of imidazole and sulfonamide-containing compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.